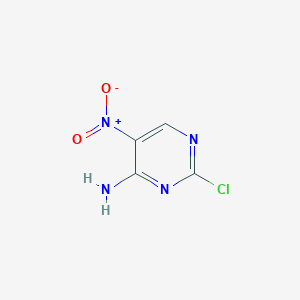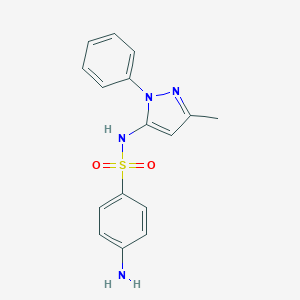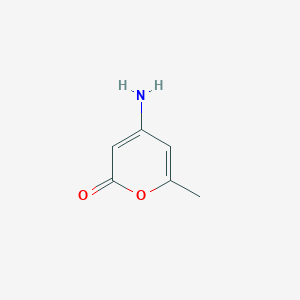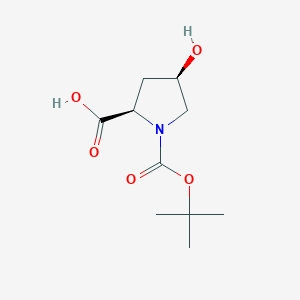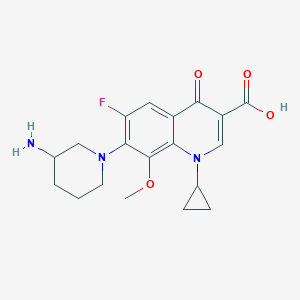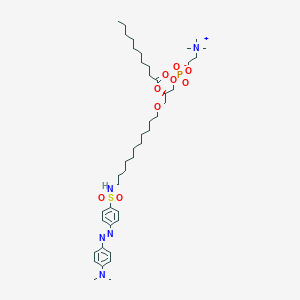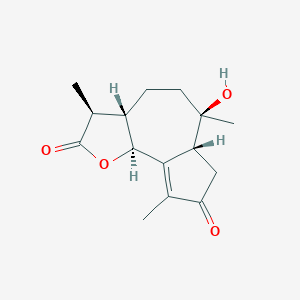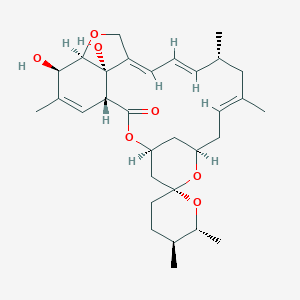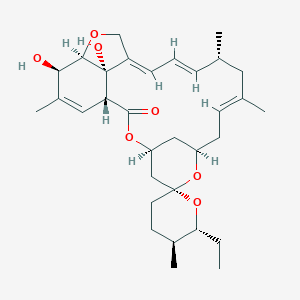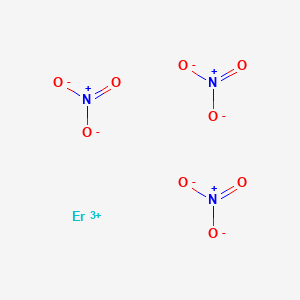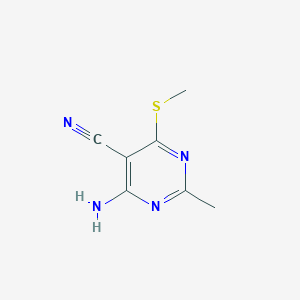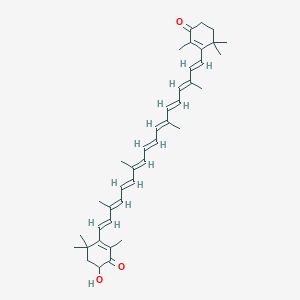![molecular formula C14H9F3N2OS B162428 3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 139359-86-7](/img/structure/B162428.png)
3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a highly reactive aldehyde that is widely used in organic synthesis, medicinal chemistry, and biochemistry.
Mechanism Of Action
The mechanism of action of 3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with specific enzymes and proteins in the body. For example, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of cholesterol, which may contribute to its antitumor activity.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde are diverse and depend on the specific application. In medicinal chemistry, this compound has been shown to possess antitumor, antifungal, and antibacterial activities. In biochemistry, it can be used as a reactive aldehyde for the modification of proteins and nucleic acids. In organic synthesis, it is used as a building block for the synthesis of various biologically active compounds.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is its high reactivity, which makes it an excellent reagent for organic synthesis and biochemistry. However, this compound is highly reactive and can be difficult to handle, which may limit its use in certain applications. Additionally, the toxicity and potential health hazards associated with this compound may require special precautions and safety measures in the laboratory.
Future Directions
There are several future directions for the research and development of 3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde. One potential direction is the development of new drugs based on this compound's antitumor, antifungal, and antibacterial activities. Another direction is the exploration of its potential applications in biochemistry, where it can be used as a reactive aldehyde for the modification of proteins and nucleic acids. Additionally, the development of new synthetic methods for the preparation of this compound and its derivatives may lead to the discovery of new biological activities and applications.
Synthesis Methods
The synthesis of 3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde involves the reaction of 3-(trifluoromethyl)benzaldehyde with 3-amino-4-methylthiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The yield of the reaction is relatively high, and the product can be obtained in a pure form by recrystallization.
Scientific Research Applications
3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde has several potential applications in scientific research. One of the most significant applications is in medicinal chemistry, where it can be used as a starting material for the synthesis of various biologically active compounds. This compound has been shown to possess antitumor, antifungal, and antibacterial activities, making it a promising candidate for the development of new drugs.
properties
CAS RN |
139359-86-7 |
|---|---|
Product Name |
3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
Molecular Formula |
C14H9F3N2OS |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
3-methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C14H9F3N2OS/c1-8-7-21-13-18-12(11(6-20)19(8)13)9-3-2-4-10(5-9)14(15,16)17/h2-7H,1H3 |
InChI Key |
SGJYQFQOUVTCGD-UHFFFAOYSA-N |
SMILES |
CC1=CSC2=NC(=C(N12)C=O)C3=CC(=CC=C3)C(F)(F)F |
Canonical SMILES |
CC1=CSC2=NC(=C(N12)C=O)C3=CC(=CC=C3)C(F)(F)F |
synonyms |
3-METHYL-6-[3-(TRIFLUOROMETHYL)PHENYL]IMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



